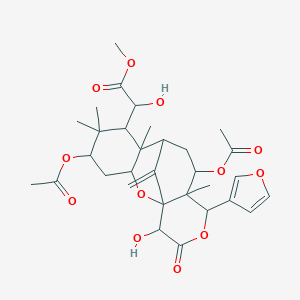
N-Hydroxy-N-isopropyloxamate
Vue d'ensemble
Description
N-Hydroxy-N-isopropyloxamate belongs to the class of organic compounds known as n-hydroxyl-alpha-amino acids. These are alpha amino acids that carry a hydroxyl group at the N-terminal . It has a molecular formula of C5H9NO4 .
Synthesis Analysis
The crystal structure of Spinacia oleracea KARI bound to the transition-state analog N-hydroxy-N-isopropyloxamate was obtained from the Protein Data Bank . The enzyme crystallizes as a homodimer with two identical active sites .Molecular Structure Analysis
The molecular formula of N-Hydroxy-N-isopropyloxamate is C5H9NO4 . Its average mass is 147.129 Da and its monoisotopic mass is 147.053162 Da .Chemical Reactions Analysis
N-Hydroxy-N-isopropyloxamate is known to inhibit the bacterial acetohydroxy acid isomeroreductase (EC 1.1.1.86), the second enzyme of the branched-chain-amino-acid-biosynthetic pathway .Applications De Recherche Scientifique
Ophthalmic Biomaterials
N-Hydroxy-N-isopropyloxamate, as a part of the poly (N-isopropyl acrylamide) (PNIPAM) family, has been researched for its potential in ophthalmic biomaterials. Studies have focused on its use in artificial corneas and contact lenses due to its hydrophilic nature and compatibility with biological tissues. The composite interpenetrating network of PDMS and PNIPAAM, involving N-Hydroxy-N-isopropyloxamate, has shown promise due to its oxygen and glucose permeability and improved wettability, crucial for eye health (Liu & Sheardown, 2005).
Drug Delivery Systems
In the field of drug delivery, N-Hydroxy-N-isopropyloxamate has been used in the design of HPMA copolymers, which are utilized as carriers for biologically active compounds, particularly anticancer drugs. These copolymers exhibit controlled drug release, which is significant for targeted therapy in cancer treatment (Kopeček & Kopec̆ková, 2010).
Smart Hydrogels in Biomedical Applications
PNIPAM-based smart hydrogels, which include N-Hydroxy-N-isopropyloxamate, have found diverse applications in tissue regeneration, artificial muscles, and drug delivery due to their thermoresponsive properties. These smart hydrogels can change their physical and chemical properties autonomously when exposed to external stimuli, making them suitable for various biomedical applications (Tang et al., 2021).
Biomedical Applications of PNIPAM Microgels
N-Hydroxy-N-isopropyloxamate is also significant in the development of PNIPAM microgels for biomedical applications. These microgels can be used in drug delivery, biosensing, and as building blocks for 2D films and 3D aggregates. These nanostructured assemblies have shown new properties and applications in biomedical fields (Guan & Zhang, 2011).
Nondestructive Release of Biological Cells
The use of N-Hydroxy-N-isopropyloxamate in pNIPAM substrates has revolutionized bioengineering applications. It is used for the nondestructive release of biological cells and proteins, important for research in cell sheet engineering, tumor spheroids, and bioadhesion studies (Cooperstein & Canavan, 2010).
Hydrogels for Artificial Organs and Actuators
PNIPAM hydrogels, including those with N-Hydroxy-N-isopropyloxamate, are extensively studied for their fast response rate in thermosensitive applications. These hydrogels are critical in artificial organs, actuators, and on-off switches, providing rapid response to temperature changes (Zhang et al., 2008).
Propriétés
IUPAC Name |
potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.K/c1-3(2)6(10)4(7)5(8)9;/h3,10H,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZDGCPAVYUHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925172 | |
| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-N-isopropyloxamate | |
CAS RN |
125568-35-6 | |
| Record name | N-Hydroxy-N-isopropyloxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125568356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)